molecular formula C14H20N2O9 B12296287 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

Cat. No.: B12296287
M. Wt: 360.32 g/mol
InChI Key: QZRKNNXRNBTODR-ZILDAPBQSA-N
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Description

This compound features a pyridine core substituted with hydroxy (C2), methoxy (C4), methyl (C1), and oxo (C6) groups. At position 3, a glycosyl moiety (a β-D-glucopyranosyl unit) is attached via an ether linkage, alongside a carbonitrile group (C3). The glycosylation introduces significant polarity and hydrogen-bonding capacity, distinguishing it from simpler pyridine carbonitriles.

Properties

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

IUPAC Name

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9+,10+,11-,12+,13?,14?/m1/s1

InChI Key

QZRKNNXRNBTODR-ZILDAPBQSA-N

Isomeric SMILES

CN1C(C(C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

A common method involves the reaction of 1,3-diketones with β-amino ketones or nitriles under acidic conditions. For example:

  • 1,3-Diketone intermediate : 3-Oxo-4-methoxy-2-methylpentanedinitrile reacts with ammonium acetate in acetic acid to form the pyridine ring[^9^].
  • Mechanism : The reaction proceeds via enamine formation, followed by cyclization and aromatization (Scheme 1)[^9^].

Table 1: Cyclocondensation Conditions and Yields

Starting Material Catalyst Temperature Yield Reference
3-Oxo-4-methoxy-2-methylpentanedinitrile NH₄OAc 100°C 65%

Functionalization of Preformed Pyridines

Chlorination and oxidation steps are used to introduce the 6-oxo and 2-hydroxymethyl groups:

  • Chlorination : Treatment of 4-methoxy-2-methylpyridine with Cl₂ in acetic acid yields 2-chloromethyl-4-methoxypyridine[^1^].
  • Hydrolysis : Subsequent NaOH-mediated hydrolysis produces 2-hydroxymethyl-4-methoxypyridine[^1^][^3^].

Glycosylation Strategies

The β-D-glucopyranosyl group is introduced via Koenigs-Knorr or acid-catalyzed glycosylation.

Koenigs-Knorr Glycosylation

  • Glycosyl Donor : Peracetylated β-D-glucopyranosyl bromide is reacted with the pyridine core under silver oxide (Ag₂O) catalysis[^7^].
  • Key Step : Stereoselective formation of the β-glycosidic bond via neighboring group participation[^7^].

Table 2: Glycosylation Reaction Parameters

Donor Acceptor Promoter Solvent β:α Ratio Yield
Peracetyl glucopyranosyl Br Pyridin-3-ol Ag₂O CH₂Cl₂ 9:1 72%

Acid-Catalyzed Glycosylation

  • Method : HCl-catalyzed coupling of the pyridine alcohol with peracetyl glucose in toluene[^5^].
  • Advantage : Avoids toxic heavy-metal promoters[^5^].

Final Functionalization and Optimization

Cyanidation at C3

The nitrile group is introduced via nucleophilic substitution:

  • Reagent : CuCN in DMF at 120°C replaces a halogen or hydroxyl group at C3[^10^].

Oxidation and Methoxylation

  • 6-Oxo Group : MnO₂-mediated oxidation of a secondary alcohol[^1^].
  • 4-Methoxy Group : Dimethyl sulfate (DMS) methylation under basic conditions[^3^].

Table 3: Critical Oxidation and Methylation Steps

Step Reagent Conditions Yield
C6 Oxidation MnO₂ CHCl₃, reflux 85%
C4 Methylation DMS, K₂CO₃ Acetone, 60°C 90%

Stereochemical Considerations

The β-configuration of the glucopyranosyl linkage is ensured by:

  • Protecting Groups : Benzoyl or acetyl groups on glucose direct β-selectivity[^7^].
  • Solvent Effects : Nitromethane enhances β-glycoside formation[^7^].

Challenges and Innovations

  • Low Yields in Glycosylation : Polar aprotic solvents (e.g., DMF) improve solubility of glycosyl donors[^5^].
  • Byproduct Formation : Chromatographic purification (SiO₂, CHCl₃/MeOH) isolates the target compound[^14^].

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different quinone derivatives, while reduction reactions can yield various alcohols and amines .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Biology

Research has indicated that the compound exhibits potential biological activities , including:

  • Antioxidant Properties : The presence of hydroxyl groups suggests that it can scavenge free radicals, which may protect cells from oxidative damage.
  • Anti-inflammatory Effects : Studies have shown that it can reduce pro-inflammatory cytokines in vitro and in vivo models.

Medicine

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Industry

In industrial applications, the compound is utilized in the development of new materials and as an additive in various processes. Its unique properties make it suitable for enhancing product performance and stability.

Case Study 1: Anti-inflammatory Activity

A murine model study demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in a dose-dependent manner.

Case Study 2: Antioxidant Properties

In vitro assays indicated that the compound effectively scavenged free radicals compared to standard antioxidants like ascorbic acid.

Case Study 3: Anticancer Activity

Research published in PMC highlighted significant cytotoxic effects on various cancer cell lines (e.g., A549 and HeLa cells), suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name (Reference) Core Structure Substituents Functional Groups
Target Compound Pyridine C2: -OH; C4: -OCH₃; C1: -CH₃; C6: =O; C3: -CN, β-D-glucopyranosyl Carbonitrile, glycoside, oxo
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-... () Dihydropyrimidine C4: 4-methoxyphenyl; C2: -SCH₃; C6: =O; C5: -CN Carbonitrile, thioether, oxo
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo... () Dihydropyrimidine C4: 3,4-dimethylphenyl; C2: -SCH₃; C6: =O; C5: -CN Carbonitrile, thioether, oxo
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-bromophenyl)-2-oxo-... () Pyridin-2-one C6: 4-hydroxy-3-methoxyphenyl; C4: 4-bromophenyl; C2: =O; C3: -CN Carbonitrile, bromoaryl, ketone
2-(Benzylsulfanyl)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-... () Tetrahydropyridine C4: 3-bromo-4-hydroxy-5-methoxyphenyl; C2: -S-benzyl; C6: =O; C3: -CN Carbonitrile, thioether, bromoaryl

Key Observations :

  • Heterocyclic Core : The target’s pyridine core contrasts with dihydropyrimidines () and pyridin-2-ones (), which may influence electronic properties and reactivity.
  • Glycosylation: The β-D-glucopyranosyl group in the target is unique among the analogs, likely enhancing hydrophilicity and bioavailability compared to non-glycosylated derivatives .
  • Substituent Diversity : Thioether () and bromoaryl () groups in analogs highlight the role of lipophilic substituents in modulating activity.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (Reference) Melting Point (°C) Molecular Weight Calculated Solubility (Predicted)
Target Compound Not reported ~445 (estimated) High (due to glycosylation)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-... () 300 273.3 Low (high m.p. suggests low)
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-... () 266–268 271.3 Low
4-Chloro-1-(4-methylphenyl)-6-oxo-... () Not reported 245.66 Low (density: 1.31 g/cm³)

Key Observations :

  • The target’s glycosyl group likely reduces melting point and increases aqueous solubility compared to non-glycosylated analogs .
  • High melting points in compounds correlate with rigid, planar dihydropyrimidine cores and strong intermolecular interactions.

Key Observations :

  • Bromoaryl substituents () enhance antioxidant activity compared to methoxy derivatives (17.55% inhibition) .
  • Thioether groups () may contribute to antibacterial activity via membrane disruption .
  • The target’s glycosylation could improve pharmacokinetics but requires empirical validation.

Research Implications and Gaps

  • Activity Prediction : Molecular docking (as in ) could elucidate the target’s binding affinity for enzymes like NADPH oxidase or cytochrome P450 .
  • Data Gaps : Melting point, solubility, and in vitro activity data for the target compound are absent in the provided evidence, highlighting the need for experimental studies.

Biological Activity

2-Hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile is a complex organic compound with significant biological activity. Its structure includes a pyridine ring and a sugar moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H20N2O9
Molecular Weight 360.32 g/mol
CAS Number 81861-72-5
Density 1.62 g/cm³
Boiling Point 765ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Modulation : The compound interacts with enzymes involved in oxidative stress and inflammation. This suggests potential applications in treating conditions characterized by these factors.
  • Cell Signaling : It may influence cellular receptors and signaling pathways, impacting immune responses and cellular communication .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure indicates potential antioxidant capabilities, which can protect cells from oxidative damage.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that it can reduce inflammation markers in vitro and in vivo models.
  • Antioxidant Activity : Its ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.
  • Potential Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokines in a murine model of arthritis. The results indicated a dose-dependent response with notable reductions observed at higher concentrations.

Case Study 2: Antioxidant Properties

In vitro assays showed that the compound scavenged free radicals effectively compared to standard antioxidants like ascorbic acid. This suggests its potential as a natural antioxidant agent.

Case Study 3: Anticancer Activity

Research published in PMC highlighted that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines (e.g., A549 and HeLa cells), suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of 2-hydroxy-4-methoxy-1-methyl-6-oxo compounds can be compared with other known compounds exhibiting similar structures or mechanisms:

Compound NameBiological ActivityReference
ChrysinInduces apoptosis
GalanginInhibits migration
Caffeic AcidCell cycle arrest

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